molecular formula C14H15N3 B14289439 1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine CAS No. 120142-25-8

1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine

Cat. No.: B14289439
CAS No.: 120142-25-8
M. Wt: 225.29 g/mol
InChI Key: AUEZEQIPLNDYMF-UHFFFAOYSA-N
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Description

1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a naphthalene ring, a methyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between naphthylamine and methylimidazole in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine is unique due to its specific combination of a naphthalene ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

120142-25-8

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

1-methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C14H15N3/c1-17-13(9-16-14(17)15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9H2,1H3,(H2,15,16)

InChI Key

AUEZEQIPLNDYMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C1N)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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